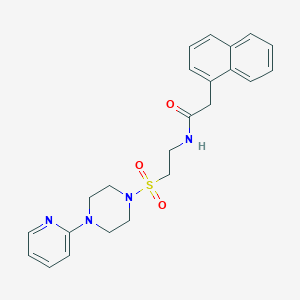

2-(naphthalen-1-yl)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

This compound features a naphthalen-1-yl group linked via an acetamide bridge to a sulfonamide-bearing ethyl chain, which is further substituted with a 4-(pyridin-2-yl)piperazine moiety.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c28-23(18-20-8-5-7-19-6-1-2-9-21(19)20)25-12-17-31(29,30)27-15-13-26(14-16-27)22-10-3-4-11-24-22/h1-11H,12-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCOZIOFDQIUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate naphthalene and piperazine derivatives. The synthetic route often includes:

- Formation of the Naphthalene Core : Utilizing naphthalene as a starting material, functional groups are introduced to facilitate further reactions.

- Piperazine Modification : The piperazine moiety is modified to include pyridine and sulfonyl groups, enhancing the compound's biological activity.

- Final Assembly : The final product is obtained through acetamide formation, linking the naphthalene and piperazine structures.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiproliferative agent.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activities against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | NPC-TW01 | TBD | Induces S phase arrest |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | Alters cell division dynamics |

A study demonstrated that structurally related compounds inhibited the proliferation of nasopharyngeal carcinoma (NPC-TW01) cells by causing cell cycle arrest in the S phase, suggesting a mechanism involving disruption of normal cell division processes .

Cytotoxicity

The cytotoxicity profile of this compound shows promise for selective targeting of cancer cells while sparing normal cells. In vitro studies have reported no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM, indicating a favorable therapeutic window .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Cell Cycle Progression : By interfering with the normal progression through the cell cycle, particularly at the S phase.

- Induction of Apoptosis : Some studies suggest that related compounds can initiate apoptotic pathways in cancer cells.

- Targeting Specific Pathways : The presence of pyridine and piperazine rings may allow for interaction with specific cellular targets or pathways involved in cancer proliferation.

Case Studies

Several case studies have documented the effectiveness of compounds with similar structures:

- Case Study on NPC-TW01 Cells : A compound structurally similar to this compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity against nasopharyngeal carcinoma cells .

- Comparative Study on Antiproliferative Activity : A comparative analysis showed that various naphthalene derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The table below summarizes key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations:

- Naphthalene vs. Other Aromatic Groups : The naphthalen-1-yl group in the target compound may enhance hydrophobic binding compared to smaller aromatic systems (e.g., phenyl in or indazole in ).

- Sulfonyl-Piperazine Linkage : The sulfonyl-piperazine-pyridine motif in the target compound distinguishes it from analogs with triazole () or pyrimidine () linkers. This group likely improves aqueous solubility and enables hydrogen bonding with biological targets .

Spectral and Crystallographic Comparisons

- IR Spectroscopy : The target compound’s acetamide carbonyl stretch (~1670–1680 cm⁻¹) aligns with analogs in and . However, the sulfonyl group (S=O) would introduce additional peaks near 1300–1350 cm⁻¹ and 1140–1200 cm⁻¹, as seen in and .

- NMR Trends : The naphthalene protons in the target compound would resonate similarly to those in (δ 7.2–8.4 ppm) , while the piperazine and pyridine protons would appear as distinct multiplets (δ 2.5–4.0 ppm) .

- Crystallography : highlights intermolecular hydrogen bonds (C–H⋯O) in sulfonyl-containing acetamides, suggesting that the target compound may exhibit similar packing patterns, influencing its stability and melting point .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the sulfonamide group via reaction of 4-(pyridin-2-yl)piperazine with sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Step 2: Amide coupling between the sulfonamide intermediate and 2-(naphthalen-1-yl)acetic acid using coupling agents like EDCI/HOBt in anhydrous DMF .

- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and connectivity (e.g., naphthyl protons at δ 7.2–8.3 ppm, piperazine protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₇N₃O₃S: 450.18) .

- X-ray Crystallography: SHELX software refines crystal structures to determine bond angles and stereochemistry .

Q. What initial biological screening approaches are used to assess activity?

- In vitro receptor binding assays: Screen against targets like serotonin (5-HT₁A/2A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .

- Enzyme inhibition assays: Test kinase or protease inhibition via fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How are biological targets identified for this compound?

Q. What strategies optimize structure-activity relationships (SAR)?

Q. How can contradictions between in vitro and in vivo data be resolved?

- Orthogonal assays: Validate in vitro hits using ex vivo tissue models (e.g., rat aortic rings for vascular reactivity) .

- Pharmacokinetic (PK) profiling: Assess bioavailability and blood-brain barrier penetration via LC-MS/MS to explain efficacy gaps .

Q. What methodologies assess pharmacokinetic properties?

- Lipophilicity (LogP): Shake-flask method or HPLC retention time predicts membrane permeability (target LogP: 2–4) .

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

Q. How is toxicity evaluated during preclinical development?

- In vitro cytotoxicity: MTT assay on HEK293 or HepG2 cells (IC₅₀ > 10 µM desired) .

- In vivo acute toxicity: Single-dose studies in rodents (OECD 423 guidelines) monitor organ histopathology .

Q. What computational tools model interactions with biological targets?

- Molecular Dynamics (MD): GROMACS simulates binding stability (e.g., 100 ns trajectories) .

- QSAR modeling: MOE or RDKit generates predictive models for activity optimization .

Q. How does crystallography aid in structure determination?

Q. How is high-throughput screening (HTS) integrated into research?

- Kinase panels: Eurofins DiscoverX screens 100+ kinases to identify off-target effects .

- Virtual libraries: Enamine REAL Space generates derivatives for parallel synthesis and activity mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.